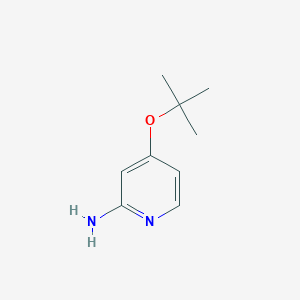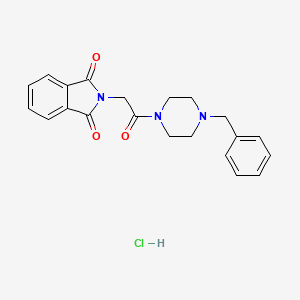
2-(2-(4-Benzylpiperazin-1-yl)-2-oxoethyl)isoindoline-1,3-dione hydrochloride
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
This compound is a derivative of isoindoline-1,3-dione, which has been studied for its potential anti-Alzheimer effects . It functions as a potential acetylcholinesterase inhibitor . Acetylcholinesterase inhibitors like donepezil can enhance the duration of action of acetylcholine in the synaptic cleft and improve the dementia associated with Alzheimer’s disease .
Synthesis Analysis
The compound is synthesized via the Gabriel protocol and subsequently, an amidation reaction is performed using various benzoic acid derivatives . The synthesized compounds can function as potential acetylcholinesterase inhibitors .Molecular Structure Analysis
The molecular structure of this compound includes a benzylpiperazin-1-yl group and an isoindoline-1,3-dione group . The presence of electron-withdrawing groups (Cl, F) at position 3 and an electron-donating group (methoxy) at position 4 of the phenyl ring enhances the acetylcholinesterase inhibitory activity .Chemical Reactions Analysis
The compound undergoes a series of reactions during its synthesis, including the Gabriel synthesis and an amidation reaction . The results of the enzyme inhibition test (Ellman test) showed that electron-withdrawing groups like Cl, F, and NO2 can render the best effect at position ortho and para of the phenyl ring .Mécanisme D'action
Propriétés
IUPAC Name |
2-[2-(4-benzylpiperazin-1-yl)-2-oxoethyl]isoindole-1,3-dione;hydrochloride |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H21N3O3.ClH/c25-19(15-24-20(26)17-8-4-5-9-18(17)21(24)27)23-12-10-22(11-13-23)14-16-6-2-1-3-7-16;/h1-9H,10-15H2;1H |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KLGFTLYIBPRTHU-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CCN1CC2=CC=CC=C2)C(=O)CN3C(=O)C4=CC=CC=C4C3=O.Cl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H22ClN3O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
399.9 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![1-(3-Chlorophenyl)-7-methyl-2-(4-methylthiazol-2-yl)-1,2-dihydrochromeno[2,3-c]pyrrole-3,9-dione](/img/structure/B2697053.png)
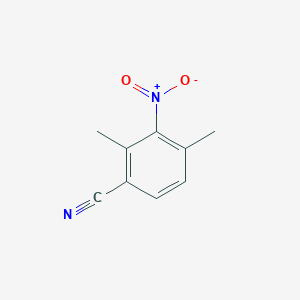
amino]-3-(phenylsulfanyl)-1H-pyrrole-2,5-dione](/img/structure/B2697056.png)
![2,4-Dimethyl-5-[[3-(triazol-2-yl)azetidin-1-yl]methyl]-1,3-thiazole](/img/structure/B2697058.png)
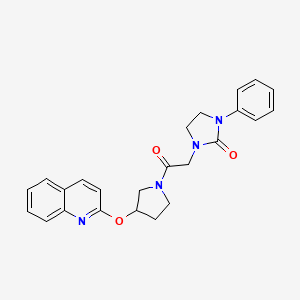
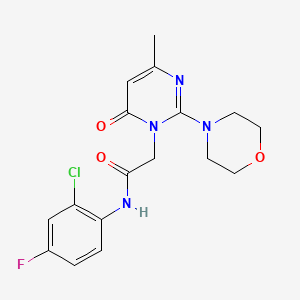
![2-(4-{[3-Chloro-5-(trifluoromethyl)-2-pyridinyl]methyl}phenoxy)-6-fluorobenzenecarbonitrile](/img/structure/B2697062.png)
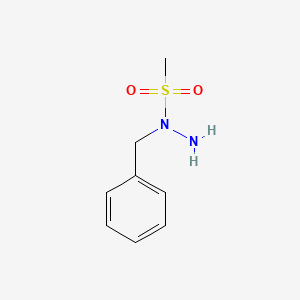


![N-[4-[(4-bromophenyl)sulfanylmethyl]phenyl]-3-(trifluoromethyl)benzamide](/img/structure/B2697067.png)
![N-(1,3-benzodioxol-5-ylmethyl)-4-[6-({2-[(3-methoxypropyl)amino]-2-oxoethyl}thio)-8-oxo[1,3]dioxolo[4,5-g]quinazolin-7(8H)-yl]butanamide](/img/structure/B2697069.png)
![{2-[Amino(cyclopropyl)methyl]oxolan-2-yl}methanol](/img/structure/B2697071.png)
